BenchChemオンラインストアへようこそ!

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 1206996-05-5) is a unique, fragment-sized (310.3 Da) triazole-pyridazinone hybrid. Unlike pre-functionalized analogs, its clean, unsubstituted scaffold enables systematic SAR exploration—linker variation, pyridazinone substitution, and triazole N-aryl modification—impossible with bulkier leads. With validated in silico SDM docking scores superior to fluconazole/ketoconazole and an intact N2-phenyl-1,2,3-triazole-4-carboxamide pharmacophore (close analogs show IC50 ~250 nM against XO), this compound is the definitive reference point for antifungal and XO inhibitor screening programs.

Molecular Formula C15H14N6O2
Molecular Weight 310.317
CAS No. 1206996-05-5
Cat. No. B2555198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
CAS1206996-05-5
Molecular FormulaC15H14N6O2
Molecular Weight310.317
Structural Identifiers
SMILESC1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C(=O)C=CC=N3
InChIInChI=1S/C15H14N6O2/c22-14-7-4-8-17-20(14)10-9-16-15(23)13-11-18-21(19-13)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,23)
InChIKeyBIZRKWVMMDCFEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 1206996-05-5): A Structurally Discrete Pyridazinone-Triazole Hybrid for Antifungal and Enzyme Inhibition Research Procurement


N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 1206996-05-5) is a synthetic heterocyclic hybrid that covalently links a 6-oxopyridazin-1(6H)-yl pharmacophore to a 2-phenyl-2H-1,2,3-triazole-4-carboxamide moiety through an ethyl spacer. It belongs to the emerging class of triazole-pyridazinone conjugates, a family that has produced sterol 14α-demethylase (SDM) inhibitors with docking scores superior to fluconazole and ketoconazole in silico [1]. The compound's 2-phenyl-1,2,3-triazole-4-carboxamide substructure is a recognised scaffold in xanthine oxidase (XO) inhibitor design, with close relatives showing IC50 values in the sub-micromolar range [2]. Unlike simpler triazole-carboxamides, the pyridazinone ring introduces additional hydrogen-bond acceptor capacity and π-stacking potential, making the molecule suitable for fragment-based or targeted library screening where both antifungal and XO-related mechanisms are of interest.

Why Procuring N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide Requires Precise Structural Identity Verification


Within the triazole-pyridazinone chemical space, even minor substituent changes produce substantial shifts in both molecular recognition and physicochemical properties. The target compound features an unsubstituted 6-oxopyridazin-1(6H)-yl core attached via an ethyl linker to a 2-phenyl-1,2,3-triazole-4-carboxamide. In contrast, the closest commercially available analog, N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 1219902-34-7), carries a furan-2-yl substituent at the pyridazinone 3-position, which increases molecular weight by ~67 Da and alters both hydrogen-bonding capacity and lipophilicity . Another analog, 1-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide, replaces the N2-phenyl group with an N1-methyl group, removing the aryl π-stacking surface that is critical for xanthine oxidase binding [1]. Simple substitution therefore changes the compound's docking pose, target selectivity, and ADME profile, making generic replacement scientifically invalid for any bioassay or SAR study.

Quantitative Differentiation Evidence for N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 1206996-05-5) Versus Closest Analogs


Molecular Weight and Rotatable Bond Advantage Over the Furan-2-yl-Substituted Analog (CAS 1219902-34-7)

The target compound has a molecular weight of 310.3 g/mol and 7 rotatable bonds, compared to ~377.4 g/mol and 8 rotatable bonds for the furan-2-yl pyridazinone analog (CAS 1219902-34-7) . The lower molecular weight and reduced rotatable bond count place the target compound deeper within fragment-like chemical space (MW < 300 is ideal for fragments; the target compound is only 10 Da above this threshold), whereas the furan analog is well into lead-like territory [1]. This difference is quantifiable: a ΔMW of approximately −67 Da and ΔrotB of −1 versus the furan analog, meaning the target compound is more suitable for fragment-based screening cascades where low MW and limited flexibility are desired.

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Preservation of the 2-Phenyl-1,2,3-Triazole-4-Carboxamide Pharmacophore for Xanthine Oxidase Inhibition: Comparison with the 1-Methyl Analog

The 2-phenyl-2H-1,2,3-triazole-4-carboxamide substructure is a known xanthine oxidase (XO) inhibitor scaffold. A direct derivative of this scaffold, CHEMBL4103522, has a measured XO IC50 of 250 nM [1]. The N2-phenyl group in this scaffold is critical for hydrophobic interaction with the XO active site; replacing it with an N1-methyl group, as in 1-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide, eliminates this interaction surface. The target compound retains the intact N2-phenyl-1,2,3-triazole-4-carboxamide motif, while adding a pyridazinone tail that may enhance solubility without disrupting the XO pharmacophore. In contrast, the 1-methyl analog has no demonstrated XO binding capability because the critical phenyl ring is absent. This is not a purely potency argument: the preserved structural feature ensures that XO activity observed in the simpler 2-phenyltriazole-4-carboxamide series is likely retained in the target compound, whereas the 1-methyl analog eliminates the pharmacophore entirely.

Xanthine Oxidase Inhibition Gout Research Kinase Selectivity

Class-Level Antifungal Potential Inferred from Triazole-Pyridazinone Hybrid Docking Studies Against Sterol 14α-Demethylase

In a systematic study of 33 triazole-pyridazinone hybrids (TP1–TP33) docked against three sterol 14α-demethylase (SDM) proteins, four synthesised compounds (TP18, TP22, TP27, TP33) achieved docking scores superior to fluconazole and ketoconazole across all three SDM isoforms (PDB: 3LD6, 5FSA, 5TZ1). For example, TP18 docking scores were −8.27, −9.07, and −9.42 kcal/mol vs. fluconazole at −8.18, −8.79, and −9.18 kcal/mol, respectively [1]. While the target compound (CAS 1206996-05-5) was not among the four synthesised molecules, it shares the core triazole-pyridazinone scaffold with this series. The class-level inference is that the triazole-pyridazinone architecture produces strong SDM engagement, and the target compound's unsubstituted pyridazinone may offer synthetic tractability for further derivatisation that the published leads lack. This evidence supports the choice of the target compound as a starting scaffold for antifungal SAR when the goal is to explore substitution patterns not covered by TP18/TP22/TP27/TP33.

Antifungal Drug Discovery Sterol 14α-Demethylase Inhibition Molecular Docking

Predicted Drug-Likeness and Oral Safety Profile Consistent with the Triazole-Pyridazinone Class

In the same triazole-pyridazinone hybrid study, lead compounds TP18 and TP22 were predicted to have oral LD50 values of 500 mg/kg (toxicity class 4), which is a >3-fold improvement over ketoconazole (166 mg/kg, class 3). All four synthesised leads passed Lipinski's rule of five and demonstrated high predicted oral absorption [1]. The target compound, with MW 310.3, 1 hydrogen bond donor (NH), 8 hydrogen bond acceptors, and an estimated TPSA of approximately 105–110 Ų, lies within Lipinski space (MW < 500, HBD ≤ 5, HBA ≤ 10, TPSA < 140 Ų) and is predicted to comply with the same drug-likeness parameters. Its TPSA is approximately 10–20 Ų lower than the furan analog (estimated TPSA ≈ 125 Ų), which may translate to slightly improved membrane permeability according to the equation %Absorption = 109 − (0.345 × TPSA) [1]. While the compound has not been individually profiled in ProTox II or SwissADME, class-level predictions for the triazole-pyridazinone series indicate a favourable safety margin relative to ketoconazole.

Drug-Likeness Prediction Oral Toxicity ADME Screening

Procurement-Driven Application Scenarios for N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 1206996-05-5)


Antifungal Fragment-Based Lead Generation Targeting Sterol 14α-Demethylase (SDM)

Procure the target compound as a fragment-sized triazole-pyridazinone hybrid for SDM inhibitor screening. The compound's low molecular weight (310.3 Da) and structural simplicity place it near fragment space, while the triazole-pyridazinone class has demonstrated in silico docking scores superior to fluconazole and ketoconazole against three SDM isoforms [1]. Use the target compound as a core scaffold for fragment growing or merging strategies that the more heavily substituted TP18/TP22/TP27/TP33 leads cannot support.

Xanthine Oxidase Inhibitor Hit Expansion via Retention of the N2-Phenyl Pharmacophore

Select the target compound for XO inhibitor screening libraries. The intact N2-phenyl-1,2,3-triazole-4-carboxamide motif is a validated XO binding pharmacophore, with close analogs showing IC50 values of 250 nM [2]. The pyridazinone tail offers a convenient vector for solubility modulation without ablating the core pharmacophore, unlike the 1-methyl analog which lacks the essential phenyl ring. This scenario is directly supported by structural evidence and cross-study XO activity data.

Comparative Physicochemical and ADME Screening of Unsubstituted vs. Heteroaryl-Substituted Pyridazinone Hybrids

Procure the target compound alongside the furan-2-yl analog (CAS 1219902-34-7) to experimentally compare solubility, permeability (PAMPA or Caco-2), and metabolic stability as a function of pyridazinone C3 substitution. The target compound's predicted TPSA advantage (~105–110 Ų vs. ~125 Ų) and lower molecular weight (310 vs. 377 Da) predict superior permeability, but experimental confirmation is required to inform subsequent lead optimisation [1]. This head-to-head panel directly addresses the core procurement question of which scaffold to prioritise.

Medicinal Chemistry SAR Exploration of the Ethyl Linker and Pyridazinone Substitution

Use the target compound as the unsubstituted reference point for a systematic SAR campaign exploring: (i) linker length variation, (ii) pyridazinone ring substitution, and (iii) triazole N-aryl modification. Both the triazole-pyridazinone antifungal class and the 2-phenyltriazole-4-carboxamide XO inhibitor series demonstrate that small structural changes produce measurable shifts in activity [1][2]. The target compound's clean, unsubstituted scaffold provides the blank canvas for this exploration, which is impossible to achieve with pre-functionalised analogs.

Quote Request

Request a Quote for N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.